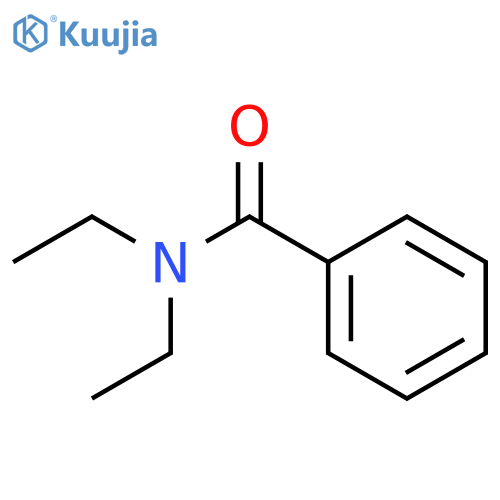

Cas no 1696-17-9 (N,N-Diethylbenzamide)

N,N-Diethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N,N-Diethylbenzamide

- <i>N<

- Benzamide, N,N-diethyl-

- Benzoic acid diethylamide

- Benzoic acid N,N-diethylamide

- Benzoyldiethylamine

- i>,<i>N<

- NSC 16060

- R 2

- R 2 (insect repellant)

- Rebemid

- REP

- rrm2

- cb111

- rebemide

- chunp6884

- n,n-diethyl-benzamid

- r2

- R 2 (insect repellent)

- R 2 (VAN)

- N,N-N,N-Diethybenzamide

- JLNGEXDJAQASHD-UHFFFAOYSA-N

- 3Y74433ZXI

- Benzoicacidn,N-Diethylamide

- n,n-diethyl benzamide

- N,N-Diethybenzamide

- N,N diethylbenzamide

- Benzamide,N-diethyl-

- N,N-diethyl-benzamide

- N,N'-Diethylbenzamide

- N

- NSC-16060

- InChI=1/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H

- D5123

- 4-09-00-00728 (Beilstein Handbook Reference)

- NSC16060

- AI3-01197

- SY234623

- DTXSID0051784

- Q27258203

- FT-0629468

- AKOS002984097

- MFCD00026726

- SCHEMBL72112

- BRN 1909505

- AS-57367

- N,N-diethyl -benzamide

- A811125

- N,N-DIETHYLBENZAMIDE [WHO-DD]

- EINECS 216-912-9

- NS00021741

- A51047

- UNII-3Y74433ZXI

- 1696-17-9

- 4-HYDROXYBENZOICACIDN-AMYLESTER

- CHEBI:180965

- DB-043793

-

- MDL: MFCD00026726

- インチ: 1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

- InChIKey: JLNGEXDJAQASHD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

- BRN: 1909505

計算された属性

- せいみつぶんしりょう: 177.11545

- どういたいしつりょう: 177.115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 20.3

- 疎水性パラメータ計算基準値(XlogP): 1.2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色固体。

- 密度みつど: 1.0290 (rough estimate)

- ゆうかいてん: 38-40°C

- ふってん: 280°C(lit.)

- フラッシュポイント: >100°C

- 屈折率: 1.5240 to 1.5280

- PSA: 20.31

- LogP: 2.16860

- ようかいせい: 水に溶けない

- じょうきあつ: 0.0±0.6 mmHg at 25°C

N,N-Diethylbenzamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H302+H312-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P312+P362+P364-P305+P351+P338+P337+P313-P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

- RTECS番号:CV4202000

- リスク用語:R21/22

- ちょぞうじょうけん:通風と低温乾燥

- TSCA:Yes

- セキュリティ用語:S36/37

N,N-Diethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5123-25G |

N,N-Diethylbenzamide |

1696-17-9 | >95.0%(GC) | 25g |

¥390.00 | 2024-04-17 | |

| TRC | D444080-50g |

N,N-Diethylbenzamide |

1696-17-9 | 50g |

$442.00 | 2023-05-18 | ||

| TRC | D444080-5g |

N,N-Diethylbenzamide |

1696-17-9 | 5g |

$ 121.00 | 2023-09-07 | ||

| Chemenu | CM344351-100g |

N,N-Diethylbenzamide |

1696-17-9 | 95%+ | 100g |

$200 | 2022-06-12 | |

| Apollo Scientific | OR922828-100g |

N,N-Diethylbenzamide |

1696-17-9 | 98% | 100g |

£121.00 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5123-100g |

N,N-Diethylbenzamide |

1696-17-9 | 95.0%(GC) | 100g |

¥1370.0 | 2022-06-09 | |

| abcr | AB173624-25g |

N,N-Diethylbenzamide; . |

1696-17-9 | 25g |

€91.40 | 2024-04-19 | ||

| Ambeed | A162722-25g |

N,N-Diethylbenzamide |

1696-17-9 | 98% | 25g |

$50.0 | 2024-04-23 | |

| Ambeed | A162722-100g |

N,N-Diethylbenzamide |

1696-17-9 | 98% | 100g |

$155.0 | 2024-04-23 | |

| Aaron | AR003T8K-25g |

N,N-Diethylbenzamide |

1696-17-9 | 95% | 25g |

$51.00 | 2025-01-22 |

N,N-Diethylbenzamide 関連文献

-

Jinmin Miao,Ping Fang,Sahota Jagdeep,Haibo Ge Org. Chem. Front. 2016 3 243

-

A. Leggio,E. L. Belsito,G. De Luca,M. L. Di Gioia,V. Leotta,E. Romio,C. Siciliano,A. Liguori RSC Adv. 2016 6 34468

-

Lingfeng Gao,Haoming Tang,Zhiyong Wang Chem. Commun. 2014 50 4085

-

Yizhu Lei,Yali Wan,Guangxing Li,Xiao-Yu Zhou,Yanlong Gu,Jing Feng,Renshu Wang Mater. Chem. Front. 2017 1 1541

-

Ramasamy Manoharan,Masilamani Jeganmohan Chem. Commun. 2015 51 2929

-

Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087

-

Saket Patel,Meenakshi,Ananda S. Hodage,Ajay Verma,Shailendra Agrawal,Abhimanyu Yadav,Sangit Kumar Dalton Trans. 2016 45 4030

-

Suman Das,Himadri Karmakar,Jayeeta Bhattacharjee,Tarun K. Panda Dalton Trans. 2019 48 11978

-

Hiroshige Koide,Motokazu Uemura,Motokazu Uemura Chem. Commun. 1998 2483

-

Antonella Leggio,Alessandra Comandè,Emilia Lucia Belsito,Marianna Greco,Lucia Lo Feudo,Angelo Liguori Org. Biomol. Chem. 2018 16 5677

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides

- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides

N,N-Diethylbenzamideに関する追加情報

Professional Introduction to N,N-Diethylbenzamide (CAS No. 1696-17-9)

N,N-Diethylbenzamide, with the chemical identifier CAS No. 1696-17-9, is a compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This amide derivative of benzene exhibits a unique set of properties that make it valuable in various applications, particularly in the development of bioactive molecules and synthetic intermediates. The structural configuration of N,N-Diethylbenzamide, featuring two ethyl groups attached to the nitrogen atom of an amide bond linked to a benzene ring, contributes to its distinct chemical behavior and reactivity.

The compound's molecular formula, C10H14NO, underscores its non-polar nature due to the dominance of carbon and hydrogen atoms, balanced by the electronegative oxygen and nitrogen atoms. This balance allows N,N-Diethylbenzamide to interact with a wide range of biological targets, making it a versatile scaffold in medicinal chemistry. Recent studies have highlighted its potential in modulating enzymatic activities and receptor interactions, which are pivotal in therapeutic interventions.

In the realm of pharmaceutical research, N,N-Diethylbenzamide has been explored for its pharmacological profile. Its amide functionality is a common motif in drug design, often contributing to improved solubility and metabolic stability. The benzene ring, on the other hand, provides a hydrophobic core that can enhance binding affinity to biological targets. Researchers have leveraged these properties to develop novel compounds with applications ranging from anti-inflammatory agents to potential neuroprotective drugs.

One of the most compelling aspects of N,N-Diethylbenzamide is its role as a key intermediate in synthesizing more complex molecules. Its straightforward synthesis pathway makes it accessible for large-scale production, which is crucial for both academic research and industrial applications. The compound's stability under various conditions further enhances its utility in multi-step synthetic routes, ensuring consistent yields and purity levels.

Recent advancements in computational chemistry have enabled more precise predictions of N,N-Diethylbenzamide's interactions with biological systems. Molecular docking studies have revealed its potential as a ligand for enzymes such as cyclooxygenase (COX) and cytochrome P450 enzymes, which are central to many pharmacological pathways. These insights have guided the design of derivatives with enhanced binding affinities and selectivities, paving the way for more effective therapeutic agents.

The compound's pharmacokinetic profile has also been a subject of interest. Studies indicate that N,N-Diethylbenzamide exhibits moderate oral bioavailability and undergoes extensive metabolism via Phase II conjugation reactions. This metabolic behavior suggests that it could be used to develop prodrugs or combined with enzyme inhibitors to prolong therapeutic effects. Additionally, its low toxicity profile makes it an attractive candidate for further development into clinical candidates.

In conclusion, N,N-Diethylbenzamide (CAS No. 1696-17-9) stands out as a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its favorable chemical properties, make it a valuable tool for designing novel bioactive molecules. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in medicinal chemistry.

1696-17-9 (N,N-Diethylbenzamide) 関連製品

- 134-62-3(Diethyltoluamide)

- 1485-70-7(N-Benzylbenzamide)

- 111752-26-2(1-(4-Methylbenzoyl)piperazine)

- 13754-38-6(1-Benzoylpiperazine)

- 20383-28-2(N,N-Diisopropylbenzamide)

- 611-74-5(N,N-dimethylbenzamide)

- 100939-91-1(1-(3-Methyl-benzoyl)-piperazine)

- 1040668-68-5(N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)

- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)